molecular formula C11H13N3O2 B12753288 N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide CAS No. 86346-61-4

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide

Cat. No.: B12753288
CAS No.: 86346-61-4
M. Wt: 219.24 g/mol
InChI Key: HXSXTOONBQFULL-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide is a chemical compound with the molecular formula C11H13N3O2. It is known for its unique structure, which includes an indole ring, a hydroxy group, and a propanimidamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide typically involves the reaction of an indole derivative with a hydroxylamine derivative under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(1H-indol-5-yloxy)propanimidamide is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

86346-61-4

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N'-hydroxy-2-(1H-indol-5-yloxy)propanimidamide

InChI

InChI=1S/C11H13N3O2/c1-7(11(12)14-15)16-9-2-3-10-8(6-9)4-5-13-10/h2-7,13,15H,1H3,(H2,12,14)

InChI Key

HXSXTOONBQFULL-UHFFFAOYSA-N

Isomeric SMILES

CC(/C(=N\O)/N)OC1=CC2=C(C=C1)NC=C2

Canonical SMILES

CC(C(=NO)N)OC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

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